molecular formula C20H18O4 B085165 (10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate CAS No. 10273-84-4

(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate

Cat. No. B085165
CAS RN: 10273-84-4
M. Wt: 322.4 g/mol
InChI Key: BVPQUFPFMVPKTA-UHFFFAOYSA-N
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Patent
US09212106B2

Procedure details

In certain embodiments, the conversion of the acetic acid and propionic acid in mixed acid feed 12 to the product mixture 18 can be accomplished continuously in the gas phase, using a fixed bed reactor or flow bed reactor. The reaction temperature may be in a range from about 200 to about 700 degrees Celsius, preferably, in a range from about 300 to about 500 degrees Celsius, and the WHSV can be in a range from about 0.01 hr to about 10 hr−1, preferably from about 0.05 hr−1 to about 2 hr−1. Acetic/propionic acid/water solutions with steam to carbon ratios from 0 to 20, preferably from 2 to 5 can be used to provide the acetic and propionic acids to the catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Acetic propionic acid water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)CC.[CH3:6][C:7]([O:9][CH2:10][C:11]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]([CH2:25][O:26][C:27]([CH3:29])=[O:28])=[C:17]2[C:12]=1[CH:13]=[CH:14][CH:15]=[CH:16]2)=[O:8].C(O)(=O)CC.O>C(O)(=O)C>[CH3:29][C:27]([O:26][CH2:25][C:18]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:10][O:9][C:7]([CH3:6])=[O:8])=[C:24]2[C:19]=1[CH:20]=[CH:21][CH:22]=[CH:23]2)=[O:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
mixture 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Acetic propionic acid water
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C.C(CC)(=O)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may be in a range from about 200 to about 700 degrees Celsius
WAIT
Type
WAIT
Details
preferably, in a range from about 300 to about 500 degrees Celsius, and the WHSV can be in a range from about 0.01 hr to about 10 hr

Outcomes

Product
Details
Reaction Time
0.05 h
Name
Type
product
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.